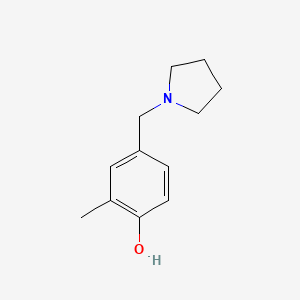

2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol

Description

2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol (C₁₂H₁₇NO; MW 195.27 g/mol) is a phenolic derivative characterized by a methyl group at the 2-position and a pyrrolidinylmethyl substituent at the 4-position of the aromatic ring. The pyrrolidine moiety introduces nitrogen-based basicity, while the methyl group enhances lipophilicity compared to unsubstituted phenol analogs. This compound is primarily utilized as a synthetic building block in organic and medicinal chemistry, though commercial availability has been discontinued, as noted in recent catalogs .

Propriétés

IUPAC Name |

2-methyl-4-(pyrrolidin-1-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-8-11(4-5-12(10)14)9-13-6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKMVVKXIWOUQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Primary Synthetic Route: Reductive Amination

The most well-documented synthesis of 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol involves reductive amination of 4-hydroxy-3-methylbenzaldehyde with pyrrolidine. This two-step process, optimized for yield and purity, proceeds as follows:

Reaction Mechanism and Conditions

4-Hydroxy-3-methylbenzaldehyde reacts with pyrrolidine in dichloromethane at ambient temperature for 2 hours to form an imine intermediate. Sodium triacetyloxyborohydride (39.6 mmol) is then added to reduce the imine to the corresponding amine. The reaction proceeds for 24 hours, after which the mixture is quenched with water and extracted. The organic layer is washed with sodium hydroxide, water, and brine before drying over anhydrous sodium sulfate.

Purification and Yield

The crude product is purified via column chromatography using a gradient of dichloromethane and methanol (95:5), yielding 42% of this compound as a yellowish oil. This moderate yield reflects challenges in isolating polar intermediates and underscores the need for precise chromatographic conditions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Dichloromethane is chosen for its ability to dissolve both aromatic aldehydes and pyrrolidine while stabilizing the imine intermediate. Room-temperature conditions minimize side reactions, such as over-reduction or polymerization, which are common in higher-energy environments.

Stoichiometry and Catalytic Considerations

A 1:1.2 molar ratio of aldehyde to pyrrolidine ensures complete conversion without excess reagent accumulation. Sodium triacetyloxyborohydride, a mild and selective reductant, prevents reduction of the phenolic hydroxyl group, which is critical for preserving the compound’s functionality.

Characterization and Analytical Data

The compound is rigorously characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key spectral data are summarized below:

Table 1: Spectroscopic Properties of this compound

| Parameter | Data |

|---|---|

| 1H NMR (600 MHz, CDCl3) | δ 7.07 (s, 1H), 6.91–6.99 (d, J = 8.0 Hz, 1H), 6.54 (d, J = 8.0 Hz, 1H), 3.57 (s, 2H), 2.60 (s, 4H), 2.20 (s, 3H), 1.82 (m, 4H) |

| 13C NMR (151 MHz, CDCl3) | δ 153.95, 131.92, 127.81, 124.25, 114.91, 60.10, 53.93, 23.22, 15.99 |

| MS (ESI) | m/z 208.2 [M + H]+ (calculated 208.1 for C12H18NO2) |

| Physical Form | Yellowish oil |

The NMR spectra confirm the presence of the pyrrolidine methylene group (δ 3.57) and aromatic protons, while the mass spectrometry aligns with the expected molecular ion.

Scalability and Industrial Considerations

Challenges in Scale-Up

While the method is effective for laboratory-scale synthesis, the 42% yield presents economic hurdles for industrial production. Alternatives, such as flow chemistry or immobilized catalysts, could enhance efficiency. Additionally, replacing column chromatography with crystallization or distillation may reduce costs.

Alternative Pyrrolidine Sourcing

Although the synthesis assumes commercial availability of pyrrolidine, its production via hydrogenation of 2-methylpyrroline is noted in patent literature. Platinum catalysts (e.g., Pt/C) in ethanol-methanol mixtures enable enantioselective synthesis of (R)- or (S)-2-methylpyrrolidine, which could be adapted for chiral variants of the target compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol undergoes several types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products:

Oxidation: Quinones

Reduction: Alcohols or amines

Substitution: Halogenated or nitrated derivatives

Applications De Recherche Scientifique

Organic Synthesis

2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol serves as a crucial building block in organic synthesis. It is utilized in the preparation of various biologically active compounds and pharmaceutical intermediates.

Biological Applications

The compound has been investigated for its antioxidant properties and potential use in cancer treatment. Its ability to scavenge free radicals helps protect cellular components from oxidative damage, which is significant in cancer therapy .

Medicinal Chemistry

Due to its antiproliferative action against cancer cells, this compound is explored as a pharmaceutical ingredient. Research indicates that it may interact with specific cellular pathways involved in apoptosis and proliferation, enhancing its potential as an anticancer agent .

Case Studies

Industrial Applications

In addition to its laboratory uses, this compound has potential industrial applications due to its scalability in synthesis processes. The Petasis reaction's adaptability allows for the production of various derivatives that can be utilized in different sectors, including pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol involves its interaction with molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer treatment, it exerts antiproliferative effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Structural Analogs

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- Biological Activity: Changrolin’s quinazolinylamino and dual pyrrolidinylmethyl groups enable interactions with ion channels and enzymes, underpinning its antiarrhythmic and antimalarial effects .

Analytical Characterization

- Spectroscopy : ¹H NMR and IR spectroscopy (e.g., δH ~2.5–3.5 ppm for pyrrolidine protons) are critical for verifying substituent patterns in such compounds .

- Crystallography : Tools like SHELX refine crystal structures, aiding in understanding intermolecular interactions influenced by substituents .

Activité Biologique

2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol, an alkylaminophenol derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes both a phenolic moiety and a pyrrolidine ring, positioning it as a significant intermediate in the synthesis of various pharmaceutical agents.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound's configuration allows it to engage in diverse interactions with biological targets, potentially influencing various biochemical pathways.

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer properties. The compound's structural features may facilitate interactions with cellular targets involved in cancer progression. For instance, it has been noted that compounds sharing structural similarities with this phenolic derivative have shown significant activity against various cancer cell lines, suggesting that the compound could be explored further for anticancer drug development.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that certain pyrrolidine derivatives possess antibacterial and antifungal activities. For example, compounds derived from similar structures have shown effectiveness against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that this compound could also exhibit comparable antimicrobial effects.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, preliminary studies suggest that the compound may interact with specific enzymes and proteins, modulating biochemical pathways related to cell proliferation and apoptosis.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Research into SAR has revealed that modifications to the pyrrolidine ring can significantly alter the compound's potency and selectivity towards biological targets. For instance, substituting different groups on the phenolic ring or altering the nitrogen atom in the pyrrolidine can enhance its interaction with target enzymes or receptors .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

| Study | Findings |

|---|---|

| Study A | Identified anticancer activity in derivatives with similar structures, showing inhibition of tumor growth in vitro. |

| Study B | Evaluated antimicrobial properties against Gram-positive and Gram-negative bacteria, reporting significant inhibition at low concentrations. |

| Study C | Investigated SAR and found that specific modifications to the pyrrolidine ring increased binding affinity to target proteins involved in cancer metabolism. |

These findings underscore the potential of this compound as a lead compound for further development in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Mannich-type reactions to introduce the pyrrolidinylmethyl group onto the phenolic ring. For example, a Mannich reaction using formaldehyde and pyrrolidine under acidic conditions (e.g., HCl) can yield the target compound. Optimization includes controlling temperature (40–60°C) and stoichiometric ratios to minimize by-products like over-alkylated derivatives. Catalytic methods using Lewis acids (e.g., ZnCl₂) may improve regioselectivity. Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include the phenolic -OH (~5–6 ppm, broad singlet), methyl group on the aromatic ring (~2.3 ppm), and pyrrolidine protons (1.6–2.7 ppm, multiplet). Aromatic protons appear as a complex multiplet due to substitution patterns .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode can confirm molecular weight ([M+H]⁺ expected for C₁₂H₁₇NO). Fragmentation patterns may reveal loss of the pyrrolidinylmethyl group.

- IR Spectroscopy : O-H stretch (~3200–3500 cm⁻¹) and aromatic C=C vibrations (~1500 cm⁻¹) are diagnostic .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Due to the phenolic -OH group, the compound is sensitive to oxidation and moisture. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Use desiccants (e.g., silica gel) to prevent hydrolysis. Avoid prolonged exposure to light, as UV radiation may degrade the pyrrolidinylmethyl moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Contradictions may arise from solvent polarity, temperature, or isomerism. Conduct systematic liquid-liquid equilibria (LLE) studies using ternary systems (e.g., methyl isobutyl ketone-water-phenol) to model partitioning behavior. The NRTL activity coefficient model can correlate experimental data by optimizing binary interaction parameters. For example, LLE experiments at 25–50°C under atmospheric pressure can clarify temperature-dependent solubility trends .

Q. What strategies are effective for determining the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Grow crystals via slow evaporation from ethanol or acetonitrile. Key challenges include resolving disorder in the pyrrolidine ring. Use high-resolution data (≤0.8 Å) and anisotropic displacement parameters for non-H atoms. Hydrogen bonding between phenolic -OH and pyrrolidine N can stabilize the crystal lattice, which should be validated via Hirshfeld surface analysis .

Q. How can computational modeling predict the electronic effects of substituents on this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between the pyrrolidine lone pair and the aromatic ring. Solvent effects (e.g., PCM model for water) should be included to simulate reaction environments. Compare results with experimental Hammett σ⁺ values for substituent electronic contributions .

Q. What analytical approaches address synthetic by-products or stereochemical impurities?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers if stereocenters exist.

- LC-MS/MS : Detect trace by-products (e.g., N-oxidized pyrrolidine derivatives) via MRM transitions.

- Dynamic NMR : Monitor hindered rotation of the pyrrolidinylmethyl group at variable temperatures (e.g., –40°C to 25°C) to assess conformational isomerism .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.